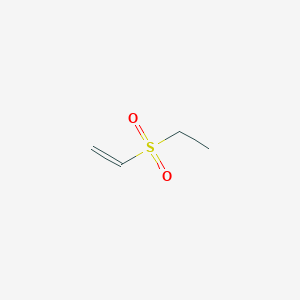
4-Vinylbenzaldehyde
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 4-Vinylbenzaldehyde is the enzyme tyrosinase . Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of mammalian skin and hair .
Mode of Action
this compound interacts with tyrosinase, inhibiting both its monophenolase and diphenolase activities . For the monophenolase activity, this compound decreases the steady-state activity . The inhibitory capacity of this compound on the diphenolase activity is stronger .
Biochemical Pathways
Tyrosinase catalyzes both the hydroxylation of tyrosine into o-diphenols and the oxidation of o-diphenols into o-quinones, which form brown or black pigments . The inhibitory effects of this compound on tyrosinase activity disrupt these pathways, affecting the formation of these pigments .
Result of Action
The inhibition of tyrosinase by this compound results in decreased production of melanin, leading to potential applications in treating hyperpigmentation disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark, cool, and dry place to maintain its stability
Analyse Biochimique
Biochemical Properties
4-Vinylbenzaldehyde has been found to interact with certain enzymes, particularly tyrosinase, a key enzyme involved in the synthesis of melanin . The compound can inhibit both monophenolase and diphenolase activity of the enzyme . This suggests that this compound could potentially be used in the development of treatments for conditions related to melanin overproduction, such as hyperpigmentation .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its interaction with tyrosinase. By inhibiting this enzyme, this compound can affect the production of melanin, a pigment that plays a crucial role in a variety of cellular processes, including protection against UV radiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of tyrosinase. The compound can bind to the enzyme and inhibit its activity, preventing it from catalyzing the oxidation of monophenols to o-diphenols, a key step in the synthesis of melanin .
Temporal Effects in Laboratory Settings
The effects of this compound on tyrosinase activity have been observed to be reversible This suggests that the compound does not permanently deactivate the enzyme, but rather temporarily inhibits its function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinylbenzaldehyde is commonly synthesized by the reaction of benzaldehyde with a vinyl compound. One prevalent method involves the nucleophilic addition of benzaldehyde with vinyl sulfonate . Another synthetic route is the reversible addition fragmentation chain transfer (RAFT) polymerization of this compound, which uses S-1-dodecyl-S’-(α,α’-dimethyl-α"-acetic acid)trithiocarbonate as a chain transfer agent and 2,2’-azobis(isobutyronitrile) as an initiator in 1,4-dioxane or 2-butanone at 70-75°C for 7.5-22.5 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
4-Vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of 4-vinylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
- Reduction of this compound can yield 4-vinylbenzyl alcohol. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution:
- The compound can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups. For example, the reaction with Grignard reagents can form various substituted products.
Polymerization:
Applications De Recherche Scientifique
4-Vinylbenzaldehyde has diverse applications in scientific research:
Chemistry:
Biology and Medicine:
- The compound exhibits significant tyrosinase inhibitory activity, making it a potential therapeutic agent for treating hyperpigmentation disorders such as melasma and age spots. Researchers are also exploring its derivatives for developing new drugs targeting cancer and neurodegenerative diseases.
Industry:
Comparaison Avec Des Composés Similaires
4-Vinylbenzaldehyde can be compared with other similar compounds such as:
Benzaldehyde:
- Benzaldehyde lacks the vinyl group present in this compound, making it less reactive in polymerization reactions.
4-Vinylbenzoic Acid:
- 4-Vinylbenzoic acid is an oxidation product of this compound and shares similar structural features but differs in its chemical reactivity and applications.
Styrene:
- Styrene, like this compound, contains a vinyl group but lacks the aldehyde functionality, leading to different reactivity and uses in polymer chemistry.
The unique combination of an aldehyde group and a vinyl group in this compound makes it a versatile compound with distinct properties and applications .
Propriétés
IUPAC Name |
4-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNGLBSVFKILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30029-79-9 | |
| Record name | Benzaldehyde, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70170769 | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1791-26-0 | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001791260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76025X541R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)

![Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B157633.png)










